molecular formula C18H15NaO3PS B1343476 Sodium 3-(diphenylphosphino)benzenesulfonate CAS No. 63995-75-5

Sodium 3-(diphenylphosphino)benzenesulfonate

Cat. No.: B1343476
CAS No.: 63995-75-5
M. Wt: 365.3 g/mol
InChI Key: UXHVWXXFHMLQMC-UHFFFAOYSA-N
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Description

Sodium 3-(diphenylphosphino)benzenesulfonate is an organophosphorus compound with the molecular formula C18H14NaO3PS. It is a water-soluble phosphine ligand widely used in various chemical reactions and industrial applications. The compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in homogeneous catalysis.

Properties

CAS No.

63995-75-5

Molecular Formula

C18H15NaO3PS

Molecular Weight

365.3 g/mol

IUPAC Name

sodium;3-diphenylphosphanylbenzenesulfonate

InChI

InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21);

InChI Key

UXHVWXXFHMLQMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na]

Pictograms

Corrosive

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 3-(diphenylphosphino)benzenesulfonate typically involves the sulfonation of triphenylphosphine. One common method includes the following steps:

    Starting Material: Triphenylphosphine is used as the starting material.

    Formation of Triphenylphosphine Fluoborate: Triphenylphosphine is reacted with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate.

    Monosulfonation: The triphenylphosphine fluoborate is then reacted with fuming sulfuric acid to achieve monosulfonation.

    Formation of Sodium Salt: The resulting product is treated with sodium hydroxide to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity by minimizing the formation of disulfonated byproducts and employing efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to regenerate the phosphine ligand.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under basic conditions.

Major Products Formed

Scientific Research Applications

Sodium 3-(diphenylphosphino)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation, hydrogenation, and carbon-carbon coupling reactions.

    Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It is used in the development of anti-cancer agents and other therapeutic compounds.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of sodium 3-(diphenylphosphino)benzenesulfonate involves its ability to form stable complexes with transition metals. The phosphine ligand coordinates with the metal center, facilitating various catalytic processes. The sulfonate group enhances the water solubility of the compound, making it suitable for aqueous-phase reactions .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine-3-sulfonic acid sodium salt
  • Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
  • 2-(Diphenylphosphino)benzenesulfonic acid

Uniqueness

Sodium 3-(diphenylphosphino)benzenesulfonate is unique due to its combination of a phosphine ligand and a sulfonate group, providing both strong metal-binding properties and water solubility. This dual functionality makes it particularly valuable in aqueous-phase catalysis and other applications where solubility in water is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 3-(diphenylphosphino)benzenesulfonate
Reactant of Route 2
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Sodium 3-(diphenylphosphino)benzenesulfonate

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